molecular formula C12H8Cl2F3N3O2S B2599465 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide CAS No. 1790211-83-4

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide

Cat. No.: B2599465
CAS No.: 1790211-83-4
M. Wt: 386.17
InChI Key: BMGGZEGMTNIJIS-UHFFFAOYSA-N
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Description

“2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide” is a chemical compound with the CAS Number: 1790211-83-4. It has a molecular weight of 386.18 and a melting point of 178 - 180C (dec). Its IUPAC name is 2-chloro-N’-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)benzenesulfonohydrazide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12H8Cl2F3N3O2S .

Scientific Research Applications

Chemical Structure and Interactions

The chemical, closely related to fluazinam, demonstrates complex molecular interactions. In its crystalline form, it exhibits significant dihedral angles between its pyridine and benzene ring planes, contributing to its distinct molecular structure. This structure facilitates various types of interactions such as hydrogen bonds, halogen...π, and π...π interactions, forming a multidimensional network within the crystal. These molecular characteristics are crucial for understanding the compound's reactivity and interaction with other substances (Jeon, Kim, Lee, & Kim, 2013).

Synthesis and Characterization

The compound is central to the synthesis of various benzene sulfonohydrazones. These processes involve intricate reactions that yield a range of structurally related compounds, highlighting the compound's versatility in synthetic chemistry. The reaction mechanisms and product characterization are essential for expanding the applications of sulfonohydrazone compounds in scientific research (Fathi & Mohammed, 2021).

Electronic Device Applications

Innovatively, the compound is also involved in the synthesis of electronic materials. For instance, its derivatives have been utilized in the construction of photodiodes. These devices exhibit enhanced electrical properties under illumination, indicating the compound's potential in the development of optoelectronic devices. Such applications reveal the multifaceted utility of the compound beyond mere chemical interest, bridging the gap between organic chemistry and material science (Farooq, Elgazzar, Dere, Dayan, Şerbetçi, Karabulut, Atif, & Hanif, 2019).

Photophysical Properties

The compound's derivatives exhibit significant two-photon absorption properties, making them promising candidates for advanced photophysical applications. Their high two-photon absorption cross-sections and favorable fluorescence characteristics underscore their potential in applications such as two-photon photopolymerization and advanced imaging techniques. This aspect highlights the compound's role in the development of new materials with specialized photophysical properties (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Wang, & Chen, 2007).

Antibacterial and Anticancer Potential

Notably, the compound and its derivatives have been evaluated for their biological activities. Studies indicate promising antibacterial and anticancer properties, highlighting its potential in therapeutic applications. The ability to target specific bacterial strains and exhibit a range of activities against cancer cell lines positions this compound as a noteworthy candidate in medical research and drug development (Bondock & Gieman, 2015).

Safety and Hazards

This compound is classified as a potential carcinogen. It comes with a warning signal word and hazard statements H302, H312, H332 indicating potential hazards upon ingestion, skin contact, and inhalation .

Properties

IUPAC Name

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N3O2S/c13-8-3-1-2-4-9(8)23(21,22)20-19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6,20H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGGZEGMTNIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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